BenchChemオンラインストアへようこそ!

4-cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide

Antiproliferative activity HepG2 hepatocellular carcinoma Structure-activity relationship

4-Cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-50-6) is a synthetic small molecule (C15H7Cl2N3OS, MW 348.2) belonging to the N-1,3-benzothiazol-2-ylbenzamide class. This scaffold has been systematically evaluated for antiproliferative activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with specific chlorine substitution patterns on the benzothiazole ring identified as critical determinants of growth inhibition potency.

Molecular Formula C15H7Cl2N3OS
Molecular Weight 348.2
CAS No. 868230-50-6
Cat. No. B2745854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide
CAS868230-50-6
Molecular FormulaC15H7Cl2N3OS
Molecular Weight348.2
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
InChIInChI=1S/C15H7Cl2N3OS/c16-10-5-11(17)13-12(6-10)22-15(19-13)20-14(21)9-3-1-8(7-18)2-4-9/h1-6H,(H,19,20,21)
InChIKeyCWHCDXAEXUSSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-50-6): Procurement-Relevant Structural and Pharmacological Profile


4-Cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (CAS 868230-50-6) is a synthetic small molecule (C15H7Cl2N3OS, MW 348.2) belonging to the N-1,3-benzothiazol-2-ylbenzamide class [1]. This scaffold has been systematically evaluated for antiproliferative activity against human hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, with specific chlorine substitution patterns on the benzothiazole ring identified as critical determinants of growth inhibition potency [1]. The compound features a 4-cyanobenzamide moiety coupled to a 4,6-dichloro-substituted benzothiazole core—a substitution pattern distinct from both mono-halogenated and alternative dihalogenated positional isomers within the class [2].

Why 4-Cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Generic N-1,3-Benzothiazol-2-ylbenzamide Analogs


Within the N-1,3-benzothiazol-2-ylbenzamide class, antiproliferative activity is exquisitely sensitive to the position and nature of halogen substitution on the benzothiazole ring. In a head-to-head evaluation of nineteen analogs, only compounds bearing a chlorine atom at position 6 of the benzothiazole nucleus achieved ≥70% growth inhibition of HepG2 cells at 10 µM; fluorine substitution at the same position consistently abrogated activity across an independent sub-series [1]. The 4,6-dichloro substitution pattern present in the target compound introduces an additional chlorine at position 4 relative to the most thoroughly characterized mono-chloro analog (N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide, CAS 313662-28-1), a structural modification predicted to modulate both steric and electronic properties relevant to target engagement [1]. Generic substitution with alternative halogen regioisomers (e.g., 4,5-dichloro; CAS 868230-49-3) or with non-halogenated benzothiazole cores therefore carries a quantifiable risk of significant potency loss, as demonstrated by the SAR data within this chemotype [1].

Quantitative Differentiation Evidence for 4-Cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (868230-50-6) Versus Closest Analogs


HepG2 Antiproliferative Activity: 6-Chloro Substitution Confers ≥70% Growth Inhibition at 10 µM Across the N-1,3-Benzothiazol-2-ylbenzamide Series

In a systematic evaluation of nineteen N-1,3-benzothiazol-2-ylbenzamide derivatives (series 1a–n and 2a–e) by MTT assay at a single 10 µM concentration, three compounds (1b, 1f, 1i)—all bearing a chlorine atom at position 6 of the benzothiazole ring—achieved HepG2 cell growth inhibition values of at least 70% [1]. In contrast, none of the compounds with fluorine at position 6 (series 2) showed comparable antiproliferative activity [1]. The target compound (868230-50-6) retains the critical 6-chloro substituent and additionally incorporates a 4-chloro group, a substitution pattern not directly tested in the Corbo et al. panel, providing a structurally differentiated probe for SAR expansion [2].

Antiproliferative activity HepG2 hepatocellular carcinoma Structure-activity relationship

Proapoptotic Activity on MCF-7 Breast Cancer Cells: Compound 1k (4-CN-benzamide Analog) Demonstrates ~2-Fold Apoptotic Enrichment Over Basal Levels

Among the most active compounds in the Corbo et al. panel, compound 1k—a 4-cyano-substituted N-1,3-benzothiazol-2-ylbenzamide—demonstrated approximately 2-fold enrichment of mono- and oligonucleosomes (apoptosis marker) over basal levels in MCF-7 cells, as measured by ELISA [1]. Compound 1k was noted for showing antiproliferative activity on MCF-7 comparable to that on HepG2, suggesting a dual-cell-line proapoptotic mechanism [1]. The 4-cyanobenzamide moiety present in 1k is conserved in the target compound 868230-50-6, while the benzothiazole ring substitution pattern differs (1k: specific substitution not fully enumerated in the publication vs. 868230-50-6: 4,6-dichloro) [1][2].

Apoptosis induction MCF-7 breast adenocarcinoma Nucleosome enrichment ELISA

Positional Isomer Differentiation: 4,6-Dichloro (868230-50-6) vs. 4,5-Dichloro (868230-49-3) Substitution Patterns Confer Distinct Molecular Electrostatic Potential Surfaces

The 4,6-dichloro substitution pattern of 868230-50-6 is regioisomeric with the 4,5-dichloro pattern of CAS 868230-49-3 [1]. In benzothiazole scaffolds, the 4- and 6-positions are para- and ortho- to the ring-junction nitrogen respectively, whereas the 5-position is meta to the junction nitrogen and para to the sulfur atom. This regioisomerism produces distinct molecular electrostatic potential (MEP) surfaces: the 4,6-dichloro configuration places electron-withdrawing chlorine substituents on both the benzo ring carbons adjacent to (C4) and distal from (C6) the thiazole nitrogen, while the 4,5-isomer clusters both chlorines on adjacent carbons, creating a continuous negative electrostatic patch [2]. These differences are expected to affect halogen-bond donor capacity and target recognition in a manner analogous to documented halogen-dependent potency shifts in benzothiazole kinase inhibitors [2].

Positional isomer comparison Molecular electrostatic potential Halogen bonding

Predicted Physicochemical Differentiation: The 4,6-Dichloro + 4-Cyano Combination Increases logP and Reduces Aqueous Solubility Relative to Mono-Chloro and Non-Cyano Analogs

Based on the molecular formula (C15H7Cl2N3OS, MW 348.2) and structural fragments, the target compound is predicted to exhibit higher lipophilicity than both the mono-chloro analog (N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide, MW ~313.8) and the non-cyano analog (N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide) [1]. The addition of a second chlorine atom (ΔlogP ≈ +0.7 per aromatic Cl substitution based on Hansch π constants) and the cyano group (π ≈ −0.57, partially offsetting) yields a net predicted logP in the range of 3.5–4.5, compared to approximately 3.0–3.5 for the mono-chloro analog [2]. This elevated lipophilicity has implications for cell permeability, non-specific protein binding, and DMSO stock solution preparation in screening workflows [2].

Lipophilicity Aqueous solubility Drug-likeness prediction

Procurement-Relevant Application Scenarios for 4-Cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide (868230-50-6)


SAR Probe for Benzothiazole 4,6-Dihalogenation Vector Expansion in Antiproliferative Screening Cascades

868230-50-6 is best deployed as a structural probe to interrogate the 4,6-dichloro substitution vector—a pattern absent from the nineteen-compound panel characterized by Corbo et al. (2016) [1]. Users screening N-1,3-benzothiazol-2-ylbenzamides against HepG2 or MCF-7 cell lines can directly benchmark 868230-50-6 against the published 6-chloro mono-substituted active compounds (1b, 1f, 1i) to quantify the additive or synergistic contribution of the 4-chloro substituent to growth inhibition [1]. Inclusion of the 4,5-dichloro positional isomer (868230-49-3) as a control is recommended to deconvolute regioisomer-specific effects [2].

Apoptosis Mechanism-of-Action Studies Leveraging the 4-Cyanobenzamide Pharmacophore

Given that compound 1k (4-cyanobenzamide analog) was one of only two compounds in the Corbo et al. panel to show ~2-fold proapoptotic nucleosome enrichment in MCF-7 cells [1], 868230-50-6—which conserves the 4-cyanobenzamide moiety—can serve as a starting point for caspase-3/7 activation assays, Annexin V flow cytometry, or mitochondrial membrane potential (ΔΨm) measurements [1]. The 4,6-dichlorobenzothiazole core provides additional halogen-bonding capacity that may enhance target residence time relative to the published analog 1k.

Kinase Inhibition Screening with a Focus on Halogen-Bond-Dependent Target Engagement

Benzothiazole amides featuring halogen substitution have demonstrated nanomolar inhibitory activity against oncogenic kinases including B-RafV600E, C-Raf, and LRRK2 [1]. The 4,6-dichloro pattern of 868230-50-6 presents two spatially separated halogen-bond donor sites (~4.8 Å apart), which may complement kinase hinge-region or allosteric pocket geometries differently than the vicinal 4,5-dichloro isomer [2]. Procurement for kinase profiling panels (e.g., Eurofins DiscoverX or Reaction Biology Corp.) should include both isomers to assess regioisomer-dependent selectivity.

Medicinal Chemistry Hit-to-Lead Optimization with a Differentiated Halogen Substitution Vector

For medicinal chemistry teams advancing N-1,3-benzothiazol-2-ylbenzamide hits, 868230-50-6 offers a synthetically accessible scaffold for further derivatization. The 4-cyanobenzamide amide bond provides a metabolically stable linkage, while the 4,6-dichloro pattern can be sequentially modified (e.g., Suzuki coupling at C6, nucleophilic aromatic substitution at C4) to explore structure-activity relationships beyond the published mono-halogenated chemical space [1]. The compound's predicted logP (~3.5–4.5) and MW (348.2) place it within lead-like chemical space suitable for further optimization [2].

Quote Request

Request a Quote for 4-cyano-N-(4,6-dichloro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.